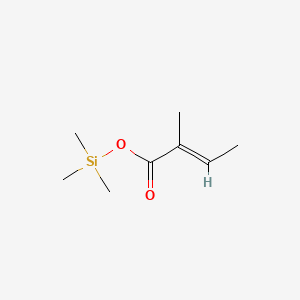

Trimethylsilyl (2E)-2-methyl-2-butenoate

Description

Trimethylsilyl (2E)-2-methyl-2-butenoate (CAS 55517-33-4) is a silylated ester derivative of tiglic acid [(E)-2-methyl-2-butenoic acid]. Its IUPAC name is trimethylsilyl (2E)-2-methyl-2-butenoate, and it is also known as tiglic acid, TMS derivative . The compound has a molecular formula of C₈H₁₆O₂Si and a molecular weight of 172.30 g/mol. The trimethylsilyl (TMS) group enhances volatility, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis, as demonstrated in studies identifying microbial metabolites . Its structure features a conjugated α,β-unsaturated ester system, which influences its reactivity and stability under various conditions.

Properties

CAS No. |

55517-33-4 |

|---|---|

Molecular Formula |

C8H16O2Si |

Molecular Weight |

172.30 g/mol |

IUPAC Name |

trimethylsilyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C8H16O2Si/c1-6-7(2)8(9)10-11(3,4)5/h6H,1-5H3/b7-6+ |

InChI Key |

GZQWHCAXPCOMTD-VOTSOKGWSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[Si](C)(C)C |

Canonical SMILES |

CC=C(C)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of (2E)-2-methyl-2-butenoic acid

A common method to prepare trimethylsilyl esters is the reaction of the corresponding carboxylic acid with chlorotrimethylsilane (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the acid oxygen on the silicon center, displacing chloride and forming the trimethylsilyl ester.

- Dissolve tiglic acid in anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Add a stoichiometric amount of chlorotrimethylsilane dropwise at low temperature (0-5 °C).

- Add base (e.g., pyridine) to scavenge HCl formed.

- Stir at room temperature until reaction completion (monitored by TLC or GC).

- Workup involves aqueous quench and extraction to isolate the trimethylsilyl ester.

This method benefits from operational simplicity and mild conditions but requires strict anhydrous environment to prevent hydrolysis of TMSCl.

Multi-step Synthesis via Halogenated Intermediates and Grignard Reagents

A more elaborate route involves the preparation of trans-2-methyl-2-butenal as an intermediate, which can then be converted to the trimethylsilyl ester.

Stepwise synthesis (adapted from CN112174787A patent):

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Bromination of Tiglic Acid | Tiglic acid + bromine → 2,3-dibromo-2-methylbutyric acid | Solvent: dichloromethane; Temp: 0-5 °C; Molar ratio tiglic acid:bromine = 1:0.95-1.0 | Yield >98% |

| 2. Dehydrohalogenation | 2,3-dibromo-2-methylbutyric acid + sodium carbonate/potassium carbonate → trans-2-bromobutene | Solvent: dimethyl sulfoxide, sulfolane, or 1,4-dioxane; Temp: 75-100 °C; pH 8.0-9.0 | Yield 83.6%; Purity 98.6% (GC) |

| 3. Formation of Grignard or Lithium Reagent | trans-2-bromobutene + Mg or Li → organometallic reagent | Solvent: diethyl ether, diethoxymethane, tetrahydrofuran, or 2-methyltetrahydrofuran | Stoichiometric ratios optimized for yield |

| 4. Reaction with Formylating Agent | Organometallic reagent + N,N-dimethylformamide or N-formylpiperidine → trans-2-methyl-2-butenal | Continued in same solvent | High purity aldehyde |

Following the formation of trans-2-methyl-2-butenal, silylation can be performed to obtain the trimethylsilyl ester derivative.

Use of Enolates and Silyl Enol Ethers

Another approach involves the generation of silyl enol ethers by treating the corresponding ketone or ester with a strong base and a silylating agent. Although direct literature on Trimethylsilyl (2E)-2-methyl-2-butenoate via this method is limited, related procedures for silyl enol ethers of α,β-unsaturated esters are well documented in the literature (e.g., Houben-Weyl series).

Typical conditions include:

- Deprotonation of the α-position of the ester with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

- Subsequent trapping of the enolate with chlorotrimethylsilane to form the trimethylsilyl enol ether.

- This method allows for stereoselective control and is useful in further synthetic applications.

Solvent and Reagent Considerations

- Solvents: Anhydrous tetrahydrofuran, diethyl ether, dichloromethane, dimethyl sulfoxide, and 1,4-dioxane are commonly used depending on the step.

- Bases: Pyridine, triethylamine, sodium carbonate, potassium carbonate, and LDA are employed for acid scavenging or enolate formation.

- Temperature: Low temperature (0-5 °C) is critical during bromination and silylation to control reaction rates and prevent side reactions.

- Purification: Techniques include vacuum concentration, extraction, and chromatographic methods such as silica gel column chromatography.

Comparative Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Silylation | (2E)-2-methyl-2-butenoic acid | Chlorotrimethylsilane, base (pyridine) | Anhydrous solvent, 0-5 °C to RT | Moderate to High | Simple, mild | Requires strict anhydrous conditions |

| Multi-step via Halogenation | Tiglic acid | Bromine, Na2CO3/K2CO3, Mg or Li, N,N-dimethylformamide | 0-5 °C bromination; 75-100 °C elimination; organometallic formation in ether or THF | High (>80%) | High purity, scalable | Multi-step, requires handling of bromine and organometallics |

| Enolate silylation | α,β-unsaturated ester or ketone | LDA, chlorotrimethylsilane | Low temperature (-78 °C) | High | Stereoselective, versatile | Requires strong base, low temperature control |

Research Findings and Industrial Relevance

- The multi-step bromination and elimination route has been patented and optimized for industrial scale due to its high yield and product purity, with potential for large-scale synthesis of intermediates like trans-2-methyl-2-butenal which can be further converted into trimethylsilyl esters.

- Direct silylation remains the most straightforward approach for laboratory-scale synthesis, favored for its operational simplicity and minimal steps.

- Enolate-based methods are valuable when stereochemical control is required, especially in asymmetric synthesis contexts.

- The choice of method depends on the desired scale, purity, stereochemistry, and downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2E)-2-methyl-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted silyl esters and other derivatives.

Scientific Research Applications

Trimethylsilyl (2E)-2-methyl-2-butenoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for analytical purposes, such as in mass spectrometry.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trimethylsilyl (2E)-2-methyl-2-butenoate involves the reactivity of the trimethylsilyl group and the ester moiety. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during synthesis. The ester moiety can undergo hydrolysis or other reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

- Ester Group Variability : Alkyl (sec-butyl) and aromatic (phenylethyl) esters lack the TMS group, reducing volatility but enhancing lipophilicity, which may favor applications in fragrances or polymer additives .

- Complexity in Terpene Esters : The (3S)-3,7-dimethyl-6-octenyl derivative’s extended carbon chain and stereochemistry necessitate specialized analytical methods, such as reverse-phase HPLC .

Physicochemical Properties and Reactivity

Volatility and Stability:

- TMS Derivatives: The TMS group in Trimethylsilyl (2E)-2-methyl-2-butenoate lowers polarity, improving GC-MS compatibility. However, TMS esters are prone to hydrolysis under acidic/basic conditions, as seen in deprotection strategies using fluorides or carbonates .

- Bromo Derivatives: The electron-withdrawing bromine in Trimethylsilyl (E)-4-bromobut-2-enoate may stabilize the double bond but could also facilitate elimination reactions .

- Alkyl/Aromatic Esters : sec-Butyl and phenylethyl esters exhibit higher boiling points and lower solubility in polar solvents compared to TMS analogs .

Biological Activity

Trimethylsilyl (2E)-2-methyl-2-butenoate is a chemical compound characterized by its trimethylsilyl group attached to a 2-methyl-2-butenoate structure. This compound, derived from tiglic acid, has garnered attention for its potential biological activities, particularly in synthetic organic chemistry and pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₁H₂₄O₃Si₂

- Molecular Weight : 260.4775 g/mol

- CAS Registry Number : 55517-33-4

The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it versatile for various applications in synthetic chemistry and potentially in biological systems.

Synthesis

Trimethylsilyl (2E)-2-methyl-2-butenoate can be synthesized through several methods, including:

- Direct esterification of tiglic acid with trimethylsilyl chloride.

- Transesterification reactions involving other silyl esters.

These methods leverage the reactivity of the double bond in the butenoate moiety to facilitate various synthetic transformations .

Antimicrobial Properties

Recent studies have indicated that compounds similar to Trimethylsilyl (2E)-2-methyl-2-butenoate exhibit significant antimicrobial activity. For instance, derivatives of 2-butenoic acid have been shown to possess inhibitory effects against various bacterial strains. The presence of the trimethylsilyl group may enhance these properties by improving solubility and bioavailability .

Pharmacological Applications

The biological activity of Trimethylsilyl (2E)-2-methyl-2-butenoate is being explored for potential therapeutic applications. Research has suggested that compounds with similar structures can inhibit proteases involved in cancer and neurodegenerative diseases. This inhibition is crucial for developing new treatments targeting these conditions .

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial effects of various silyl esters demonstrated that Trimethylsilyl (2E)-2-methyl-2-butenoate showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In a study on natural products with anticancer properties, compounds similar to Trimethylsilyl (2E)-2-methyl-2-butenoate were identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Basic: What synthetic routes are available for preparing Trimethylsilyl (2E)-2-methyl-2-butenoate, and how is the product characterized?

Methodological Answer:

The compound is typically synthesized via silylation of tiglic acid [(2E)-2-methyl-2-butenoic acid] using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Key characterization techniques include:

- NMR Spectroscopy : H NMR confirms the (E)-configuration through coupling constants () between the α,β-unsaturated protons. The trimethylsilyl (TMS) group appears as a singlet at ~0.1–0.3 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 172 (CHOSi) and fragments corresponding to loss of the TMS group .

- HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm provides purity assessment .

Advanced: How does the steric bulk of the TMS group influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

The TMS group introduces steric hindrance, altering regioselectivity in Diels-Alder reactions. Computational studies (e.g., DFT calculations) can model the transition state to compare reactivity with non-silylated analogs. For example:

- Electron-Withdrawing Effect : The TMS group stabilizes the α,β-unsaturated ester via σ-π hyperconjugation, enhancing electrophilicity of the β-carbon.

- Steric Effects : Steric bulk may favor endo transition states or suppress side reactions. Experimental validation involves kinetic studies under varying diene/dienophile ratios and temperature conditions .

Basic: What analytical techniques are critical for confirming the (E)-configuration of the double bond?

Methodological Answer:

- NMR NOE Analysis : Irradiation of the β-proton (δ ~5.8 ppm) in H NMR shows no enhancement of the α-proton signal, confirming trans geometry .

- IR Spectroscopy : The conjugated ester carbonyl stretch appears at ~1700–1720 cm, distinct from non-conjugated esters (~1740 cm) .

- X-ray Crystallography : If crystallized, bond angles and torsion angles from single-crystal X-ray diffraction unambiguously establish the (E)-configuration .

Advanced: How can hydrogen-bonding interactions of this compound be systematically analyzed in crystal engineering?

Methodological Answer:

Apply graph-set analysis (as per Etter’s rules) to categorize hydrogen-bonding motifs in crystal structures:

- Primary Interactions : Identify donor-acceptor pairs (e.g., C=O···H–Si if present).

- Graph Descriptors : Use notation (e.g., for a dimeric ring motif).

- Computational Tools : Software like Mercury (CCDC) or CrystalExplorer visualizes and quantifies interactions. Experimental validation requires growing single crystals under controlled solvent conditions .

Basic: What HPLC conditions are optimal for separating Trimethylsilyl (2E)-2-methyl-2-butenoate from complex mixtures?

Methodological Answer:

Advanced: How can computational modeling predict the compound’s behavior in enzymatic or catalytic systems?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate interactions between the TMS group and active sites of enzymes (e.g., lipases for hydrolysis studies).

- MD Simulations : Molecular dynamics (GROMACS) can model the compound’s stability in lipid bilayers or solvent environments.

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods assess reaction pathways for silyl group transfer or ester cleavage .

Basic: What are the key stability considerations for storing Trimethylsilyl (2E)-2-methyl-2-butenoate?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the TMS group.

- Light Exposure : Amber glass vials minimize UV-induced degradation of the α,β-unsaturated system.

- Purity Monitoring : Regular HPLC checks (as in FAQ 5) ensure integrity over time .

Advanced: How to resolve discrepancies in reported LogP values for this compound?

Methodological Answer:

- Experimental Reassessment : Use shake-flask method with octanol/water partitioning under standardized pH (7.4) and temperature (25°C).

- Chromatographic Calibration : Correlate HPLC retention times with known LogP standards.

- Computational Validation : Compare predictions from software (e.g., ALOGPS, ChemAxon) against experimental data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.